

Application Notes and Protocols for 1H-Indole-2,5-dicarboxylic Acid Reactions

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Compound of Interest

Compound Name: 1H-indole-2,5-dicarboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and conditions for reactions involving **1H-indole-2,5-dicarboxylic acid**. This versatile building block is a key intermediate in the synthesis of pharmaceuticals, advanced materials, and fine chemicals.[1] The presence of two carboxylic acid groups at the C2 and C5 positions offers opportunities for selective derivatization to create a diverse range of molecular architectures.

Key Applications

1H-indole-2,5-dicarboxylic acid and its derivatives are instrumental in several areas of research and development:

- **Drug Discovery:** The indole scaffold is a privileged structure in medicinal chemistry. Derivatives of indole-2-carboxylic acid have been investigated as potent inhibitors of various biological targets, including HIV-1 integrase and the 14-3-3 η protein, which are implicated in viral replication and cancer, respectively.[2][3] The dicarboxylic acid moiety allows for the introduction of pharmacophores that can interact with specific binding sites on these targets.
- **Materials Science:** As a rigid dicarboxylic acid linker, **1H-indole-2,5-dicarboxylic acid** is utilized in the synthesis of Metal-Organic Frameworks (MOFs).[1] These crystalline porous materials have applications in gas storage, catalysis, and separation technologies. The indole nitrogen and carboxylic acid oxygens can coordinate with metal ions to form robust and functional frameworks.

- Organic Synthesis: The differential reactivity of the two carboxylic acid groups can be exploited to synthesize complex molecules through selective functionalization, making it a valuable intermediate in multi-step organic synthesis.^[1]

Experimental Protocols

The following protocols outline general procedures for the esterification and amidation of **1H-indole-2,5-dicarboxylic acid**. Due to the presence of two carboxylic acid groups, reactions can be controlled to favor either mono- or di-functionalization by adjusting stoichiometry and reaction conditions.

Protocol 1: Selective Mono-esterification

This protocol is designed to favor the formation of the mono-ester by using a limited amount of alcohol and a suitable activating agent. The carboxylic acid at the C2 position is generally more reactive.

Table 1: Reagents and Conditions for Mono-esterification

Reagent/Parameter	Condition	Notes
Starting Material	1H-indole-2,5-dicarboxylic acid	1.0 equiv
Alcohol (e.g., Ethanol)	1.0-1.2 equiv	Limiting reagent to favor mono-esterification.
Coupling Agent	Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)	1.1 equiv
Catalyst	4-(Dimethylamino)pyridine (DMAP)	0.1 equiv
Solvent	Dichloromethane (DCM) or Tetrahydrofuran (THF)	Anhydrous
Temperature	0 °C to room temperature	Initial cooling to control reactivity.
Reaction Time	3-12 hours	Monitored by TLC.

Procedure:

- To a solution of **1H-indole-2,5-dicarboxylic acid** (1.0 equiv) and 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (DCM), add the alcohol (1.1 equiv).
- Cool the mixture to 0 °C in an ice bath.
- Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equiv) in DCM dropwise to the cooled mixture.
- Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 3-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

- Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to isolate the mono-ester derivative.^{[4][5]}

Protocol 2: Di-esterification

This protocol aims for the complete esterification of both carboxylic acid groups.

Table 2: Reagents and Conditions for Di-esterification

Reagent/Parameter	Condition	Notes
Starting Material	1H-indole-2,5-dicarboxylic acid	1.0 equiv
Alcohol (e.g., Methanol)	Excess (can be used as solvent)	Drives the reaction to completion.
Catalyst	Concentrated Sulfuric Acid (H ₂ SO ₄) or Thionyl Chloride (SOCl ₂)	Catalytic amount
Solvent	Alcohol (e.g., Methanol) or an inert solvent like Toluene	---
Temperature	Reflux	Elevated temperature is required.
Reaction Time	2-24 hours	Monitored by TLC.

Procedure (using H₂SO₄):

- Suspend **1H-indole-2,5-dicarboxylic acid** (1.0 equiv) in an excess of the desired alcohol (e.g., methanol).
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

- Heat the mixture to reflux and maintain for 2-24 hours, monitoring for the disappearance of the starting material by TLC.
- After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude di-ester.
- Recrystallize or purify by column chromatography to obtain the pure product.^[6]

Protocol 3: Selective Mono-amidation

Similar to mono-esterification, this protocol uses a limited amount of amine to favor the formation of the mono-amide.

Table 3: Reagents and Conditions for Mono-amidation

Reagent/Parameter	Condition	Notes
Starting Material	1H-indole-2,5-dicarboxylic acid	1.0 equiv
Amine	1.0-1.2 equiv	Limiting reagent.
Coupling Agent	HATU or EDC/HOBt	1.1 equiv
Base	Diisopropylethylamine (DIPEA) or Triethylamine (TEA)	2.0-3.0 equiv
Solvent	Dimethylformamide (DMF) or Dichloromethane (DCM)	Anhydrous
Temperature	0 °C to room temperature	---
Reaction Time	1-6 hours	Monitored by TLC.

Procedure (using HATU):

- Dissolve **1H-indole-2,5-dicarboxylic acid** (1.0 equiv) in anhydrous DMF.
- Add diisopropylethylamine (DIPEA, 3.0 equiv) and HATU (1.1 equiv) to the solution and stir for 10 minutes at room temperature.
- Add the desired amine (1.1 equiv) to the reaction mixture.
- Stir at room temperature for 1-6 hours, monitoring the reaction by TLC.
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the product by column chromatography.[\[7\]](#)[\[8\]](#)

Protocol 4: Di-amidation

This protocol is for the synthesis of di-amides from **1H-indole-2,5-dicarboxylic acid**.

Table 4: Reagents and Conditions for Di-amidation

Reagent/Parameter	Condition	Notes
Starting Material	1H-indole-2,5-dicarboxylic acid	1.0 equiv
Amine	> 2.2 equiv	Excess amine to ensure di-substitution.
Coupling Agent	EDC/HOBt or HATU	> 2.2 equiv
Base	DIPEA or TEA	> 4.0 equiv
Solvent	DMF or DCM	Anhydrous
Temperature	Room temperature to 50 °C	---
Reaction Time	6-24 hours	Monitored by TLC.

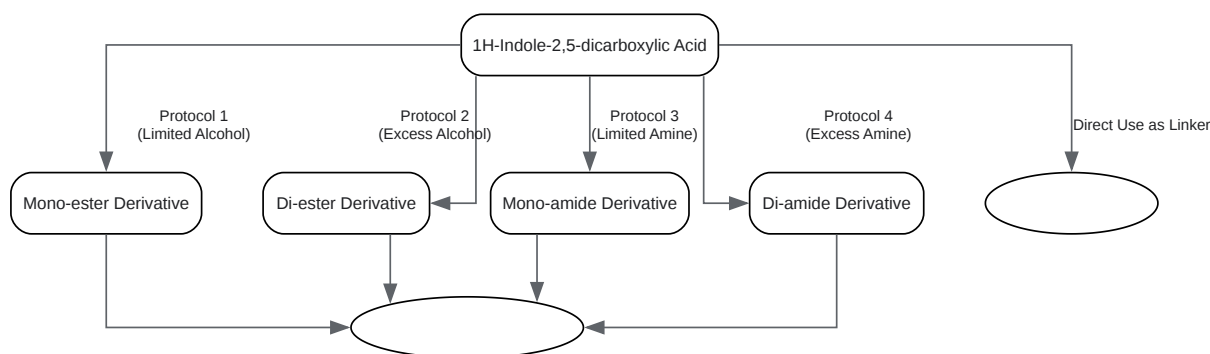
Procedure (using EDC/HOBt):

- In a round-bottom flask, dissolve **1H-indole-2,5-dicarboxylic acid** (1.0 equiv) and HOBt (2.2 equiv) in anhydrous DMF.
- Add DIPEA (4.0 equiv) and the desired amine (2.2 equiv).
- Cool the mixture to 0 °C and add EDC (2.2 equiv).
- Stir the reaction at room temperature for 6-24 hours.
- Work-up the reaction as described in Protocol 3.
- Purify the di-amide product by recrystallization or column chromatography.[\[9\]](#)[\[10\]](#)

Reaction Workflows and Signaling Pathways

Synthetic Workflow

The derivatization of **1H-indole-2,5-dicarboxylic acid** can be strategically planned to yield mono- or di-substituted products, which can then be used in various applications.

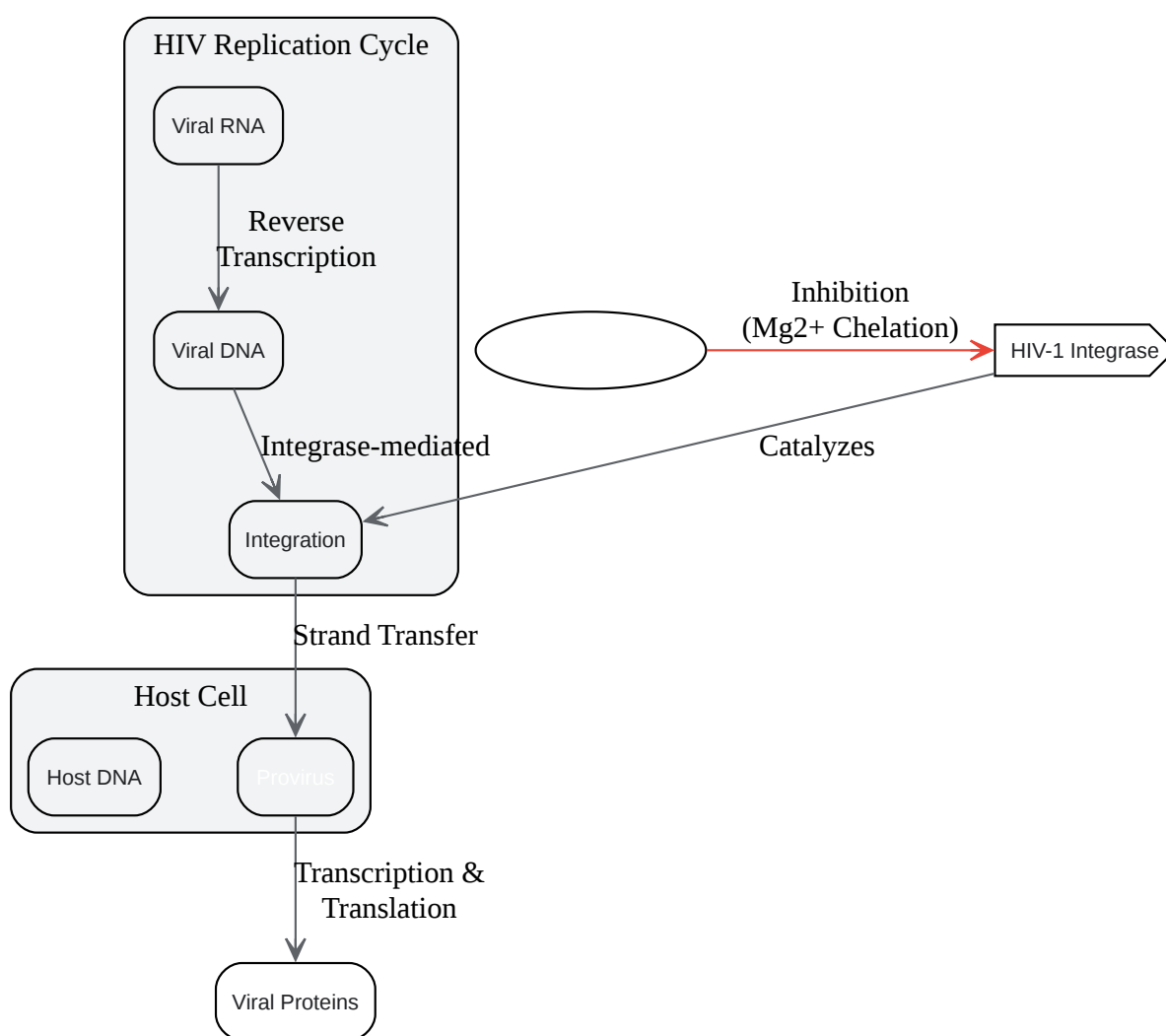


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Caption: Synthetic workflow for the derivatization of **1H-indole-2,5-dicarboxylic acid**.

Targeted Signaling Pathway: Inhibition of HIV-1 Integrase

Derivatives of 1H-indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase. These inhibitors act by chelating the Mg^{2+} ions in the active site of the enzyme, thereby blocking the strand transfer step of viral DNA integration into the host genome.[2]

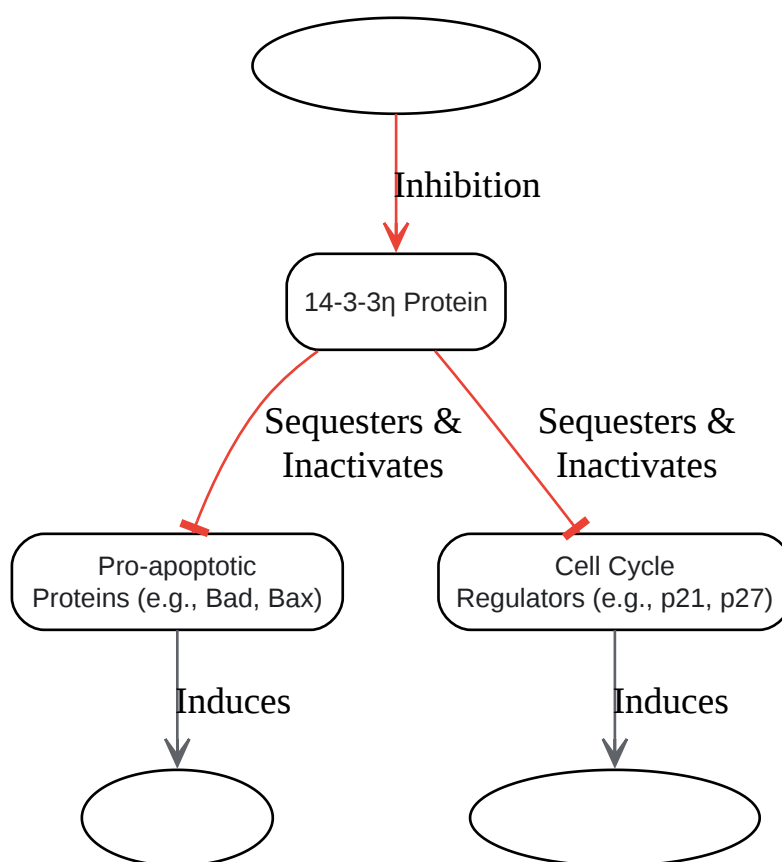


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Caption: Inhibition of HIV-1 integrase by indole-2-carboxylic acid derivatives.

Targeted Signaling Pathway: Modulation of 14-3-3 η Protein Interaction

Certain derivatives of 1H-indole-2-carboxylic acid have been designed to target the 14-3-3 η protein, which is overexpressed in some cancers and plays a role in cell cycle progression and apoptosis by interacting with various signaling proteins.[3] By disrupting these interactions, the indole derivatives can induce cell cycle arrest and apoptosis in cancer cells.



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Caption: Modulation of 14-3-3 η protein interactions by indole derivatives.

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